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molecular formula C8H11NS B1643797 2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No. B1643797
M. Wt: 153.25 g/mol
InChI Key: MTHHSSKMIYXCLV-UHFFFAOYSA-N
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Patent
US05532240

Procedure details

The reaction and procedure were conducted in a similar manner as in Example 24 using 0.7 g of 6-acetyl-3-(2-chloroethyl)-4,5,6,7-tetrahydro-2-methylthieno[2,3-c]pyridine and 0.6 g of 4-(bis(4-fluorophenyl)-methylene)piperidine to give 0.5 g of 6-acetyl-3-(2-(4-bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-4,5,6,7-tetrahydro-2-methylthieno[2,3-c]pyridine as an oil, m.p. 209°-211° C. as axalate thereof.
Name
6-acetyl-3-(2-chloroethyl)-4,5,6,7-tetrahydro-2-methylthieno[2,3-c]pyridine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]2[C:10](CCCl)=[C:11]([CH3:13])[S:12][C:6]=2[CH2:5]1)(=O)C.FC1C=CC(C(C2C=CC(F)=CC=2)=C2CCNCC2)=CC=1>>[CH3:13][C:11]1[S:12][C:6]2[CH2:5][NH:4][CH2:9][CH2:8][C:7]=2[CH:10]=1

Inputs

Step One
Name
6-acetyl-3-(2-chloroethyl)-4,5,6,7-tetrahydro-2-methylthieno[2,3-c]pyridine
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)N1CC2=C(CC1)C(=C(S2)C)CCCl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=C1CCNCC1)C1=CC=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and procedure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(CNCC2)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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